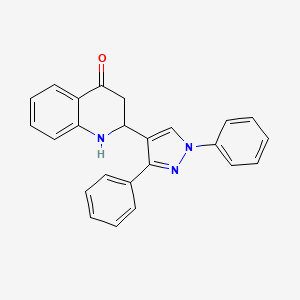

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one

CAS No.: 917980-73-5

Cat. No.: VC17263949

Molecular Formula: C24H19N3O

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917980-73-5 |

|---|---|

| Molecular Formula | C24H19N3O |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C24H19N3O/c28-23-15-22(25-21-14-8-7-13-19(21)23)20-16-27(18-11-5-2-6-12-18)26-24(20)17-9-3-1-4-10-17/h1-14,16,22,25H,15H2 |

| Standard InChI Key | WEWBKOPFSZHSHT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with phenyl groups at the 1- and 3-positions, linked to a 2,3-dihydroquinolin-4(1H)-one system at the pyrazole’s 4-position. This hybrid structure combines the planar aromaticity of pyrazole with the partially saturated quinolinone’s conformational flexibility, enabling diverse non-covalent interactions with biological targets . Key functional groups include the pyrazole’s nitrogen atoms, the quinolinone’s ketone group, and the dihydroquinoline’s conjugated π-system. These groups contribute to its reactivity, solubility, and binding affinity.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at 1673 cm⁻¹ (C=O stretch) and 1526 cm⁻¹ (C=N stretch), confirming the presence of carbonyl and imine functionalities . Nuclear magnetic resonance (NMR) data for related structures show aromatic proton resonances between δ 7.29–8.57 ppm and aliphatic protons near δ 2.5–4.0 ppm, consistent with the dihydroquinoline’s saturated carbons . Mass spectrometry typically exhibits molecular ion peaks corresponding to the molecular formula C₂₄H₁₉N₃O (calculated m/z: 365.15) .

Synthetic Methodologies

Multi-Step Synthesis

A five-step route starting from quinolin-8-ol involves bromoacetylation, condensation with 1,3-diphenylpyrazole-4-carbothioamide, and cyclization to yield the target compound . Critical steps include:

-

Bromoacetylation: Quinolin-8-ol reacts with bromoacetyl bromide to form 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.

-

Thiazole Formation: Condensation with 1,3-diphenylpyrazole-4-carbothioamide in acetonitrile generates the thiazole ring.

-

Cyclization: Acid-catalyzed intramolecular cyclization produces the dihydroquinolinone framework .

One-Pot Sequential Synthesis

A streamlined approach using ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts enables dehydrogenative coupling and cyclization in a single reactor . Key conditions include:

-

Catalysts: CAN (20 mol %) and TEMPO (20 mol %).

-

Temperature: 100°C under oxygen atmosphere.

-

Substrates: 1,3-cyclohexadione and ammonium acetate.

This method achieves yields of 81–89% for dihydroquinolinone derivatives, demonstrating improved efficiency over traditional multi-step protocols .

Biological Activities

Antimicrobial Efficacy

Derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one exhibit broad-spectrum antimicrobial activity. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The thiazole and pyrazole moieties likely enhance membrane penetration and disrupt microbial enzymatic pathways.

Enzyme Inhibition

Computational Insights

Molecular Docking Studies

Docking analyses using AutoDock Vina highlight the compound’s preferential binding to enzyme active sites. Key interactions include:

-

Hydrogen bonding: Between the quinolinone carbonyl and LYS 68 (distance: 3.43 Å).

-

π-π stacking: Pyrazole-phenyl groups with VAL 53 (binding energy: −0.8 kcal/mol) .

These interactions stabilize the enzyme-ligand complex, suggesting potential as a kinase inhibitor.

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO energy gap of 3.8 eV, indicating moderate reactivity. The electrostatic potential map shows electron-rich regions at the pyrazole nitrogens and quinolinone oxygen, favoring electrophilic attacks .

Comparative Analysis with Analogous Compounds

The target compound distinguishes itself through balanced lipophilicity (LogP: 3.2) and a hybrid architecture that optimizes target engagement while minimizing off-site interactions .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual inhibition of microbial growth and tumor proliferation positions it as a lead candidate for multitarget therapies. Structural modifications, such as introducing electron-withdrawing groups at the quinolinone 5-position, could enhance bioavailability .

Diagnostic Imaging

Radiolabeling with ¹⁸F or ⁶⁸Ga isotopes may enable positron emission tomography (PET) imaging of kinase overexpression in cancers, leveraging its high affinity for CSNK2A1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume